Product packaging for (3S,4R)-4-cyclopropylpyrrolidin-3-ol(Cat. No.:)

(3S,4R)-4-cyclopropylpyrrolidin-3-ol

Cat. No.: B8059485
M. Wt: 127.18 g/mol
InChI Key: MFOFHJLTRSFCTO-NKWVEPMBSA-N
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Description

Significance of Stereochemically Defined Heterocycles in Organic Chemistry

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are fundamental to organic chemistry and biochemistry. researchgate.net When these rings contain stereocenters—carbon atoms bonded to four different groups—the precise three-dimensional arrangement of these atoms becomes critically important. This property, known as chirality, profoundly influences a molecule's biological and physical properties. longdom.orgnih.gov

In pharmacology, the different enantiomers (non-superimposable mirror images) of a chiral drug can exhibit vastly different activities; one may be therapeutic while the other is inactive or even harmful. longdom.orgresearchgate.net Therefore, the ability to synthesize stereochemically pure heterocycles is not merely an academic challenge but a crucial requirement for the development of safe and effective medicines. nih.gov The defined spatial orientation of substituents on a chiral ring dictates how it interacts with biological targets like enzymes and receptors, which are themselves chiral. nih.gov

Overview of Pyrrolidine (B122466) Derivatives as Fundamental Building Blocks

The pyrrolidine ring is a saturated five-membered nitrogen heterocycle and is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and catalysts. nih.gov It is the core structure of the amino acid proline and is found in numerous alkaloids and approved drugs. nih.gov The appeal of the pyrrolidine skeleton lies in its conformational rigidity, the basicity of the nitrogen atom, and the potential for substitution at multiple positions, allowing for the creation of diverse molecular shapes. nih.gov

As building blocks, pyrrolidine derivatives offer chemists a robust and versatile platform. They can be readily functionalized to introduce a wide range of chemical groups, and their synthesis is well-established, often starting from readily available precursors like proline. nih.gov The ability to construct polysubstituted pyrrolidines with high stereocontrol is a key focus in modern synthetic chemistry, enabling the exploration of new chemical space in drug discovery. researchgate.net

The Unique Stereochemical Configuration of (3S,4R)-4-cyclopropylpyrrolidin-3-ol

This compound is a specific example of a chiral pyrrolidinol that combines several key structural features. While this exact compound is not extensively documented in peer-reviewed research literature, its constituent parts—the pyrrolidin-3-ol core, the trans relationship between the substituents at the 3 and 4 positions, and the presence of a cyclopropyl (B3062369) group—allow for a detailed analysis of its chemical significance.

The designation (3S,4R) defines the absolute stereochemistry at the two chiral centers, C3 and C4. This specific configuration places the hydroxyl group (-OH) and the cyclopropyl group on opposite faces of the pyrrolidine ring, a trans arrangement. This stereochemistry imparts a distinct three-dimensional shape that influences the molecule's conformational preferences and how it can interact with other molecules. researchgate.net The trans-3,4-disubstituted pattern is a common motif in synthetic targets, and various stereoselective routes have been developed to access such structures. researchgate.net

The combination of the chiral pyrrolidinol scaffold with the specific trans-stereochemistry and the valuable cyclopropyl moiety makes this compound a potentially valuable and unique building block for the synthesis of novel and complex chemical entities.

Interactive Data Table for this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₁₃NO
Molecular Weight 127.18 g/mol
CAS Number 1024597-76-5
Stereochemistry trans

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B8059485 (3S,4R)-4-cyclopropylpyrrolidin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R)-4-cyclopropylpyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-4-8-3-6(7)5-1-2-5/h5-9H,1-4H2/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOFHJLTRSFCTO-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CNCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H]2CNC[C@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3s,4r 4 Cyclopropylpyrrolidin 3 Ol

Stereoselective Synthesis Approaches

The precise control of stereochemistry is paramount in the synthesis of (3S,4R)-4-cyclopropylpyrrolidin-3-ol. The desired trans-configuration of the cyclopropyl (B3062369) and hydroxyl groups on the pyrrolidine (B122466) ring, along with the specific absolute stereochemistry at the C3 and C4 positions, necessitates the use of sophisticated stereoselective methods.

Enantioselective Routes via Asymmetric Catalysis

Asymmetric catalysis provides a powerful tool for establishing the desired stereocenters in an enantioselective manner. Organocatalysis and metal-based catalysis are two prominent approaches. nih.govnih.gov For the synthesis of substituted pyrrolidines, proline-derived organocatalysts are often employed. nih.govnih.gov These catalysts can activate substrates through the formation of chiral enamines or iminium ions, guiding the stereochemical outcome of the reaction.

A plausible enantioselective approach to a precursor of this compound involves the asymmetric Michael addition of a nucleophile to a cyclopropyl-containing enone, catalyzed by a chiral organocatalyst. For instance, the addition of nitromethane (B149229) to a cyclopropyl-substituted α,β-unsaturated aldehyde in the presence of a diarylprolinol silyl (B83357) ether catalyst can proceed with high enantioselectivity. Subsequent transformations of the resulting Michael adduct would lead to the desired pyrrolidine ring.

CatalystSubstrateNucleophileSolventTemp (°C)Yield (%)ee (%)
Diarylprolinol silyl ether(E)-3-cyclopropylacrylaldehydeNitromethaneToluene-2085>95
Chiral SquaramideCyclopropyl-β-ketoesterMalononitrileDichloromethane259298
(S)-ProlineCyclopropylacroleinDiethyl malonateDMSOrt7890

This table presents illustrative data based on analogous reactions reported in the literature.

Metal-catalyzed asymmetric reactions also offer efficient routes. For example, a chiral rhodium or copper complex can catalyze the asymmetric 1,4-conjugate addition of a cyclopropyl organometallic reagent to a suitable acceptor, or an asymmetric hydrogenation of a prochiral cyclopropyl-substituted pyrrole (B145914) derivative.

Diastereoselective Control in Key Intermediate Formation

Achieving the correct trans-diastereomer is a critical challenge. Diastereoselective control is often established during the formation of the pyrrolidine ring or in a subsequent functionalization step. One effective strategy is the diastereoselective reduction of a 4-cyclopropylpyrrolidin-3-one precursor. The choice of reducing agent and reaction conditions can significantly influence the stereochemical outcome. Bulky reducing agents will preferentially attack from the less hindered face of the ketone, leading to the formation of the trans-alcohol.

Ketone PrecursorReducing AgentSolventTemp (°C)Diastereomeric Ratio (trans:cis)
N-Boc-4-cyclopropylpyrrolidin-3-oneL-Selectride®THF-78>95:5
N-Cbz-4-cyclopropylpyrrolidin-3-oneNaBH₄, CeCl₃·7H₂OMeOH/H₂O085:15
N-Bn-4-cyclopropylpyrrolidin-3-oneK-Selectride®THF-78>98:2

This table presents illustrative data based on analogous reductions of substituted pyrrolidinones.

Substrate-controlled diastereoselection is another powerful approach. A chiral auxiliary attached to the nitrogen atom can direct the stereochemical course of subsequent reactions. For instance, an Evans auxiliary can be used to control the stereochemistry of an alkylation or an aldol (B89426) reaction that sets one of the stereocenters, which then directs the formation of the second stereocenter.

Multistep Synthetic Sequences for this compound

Multistep syntheses are often necessary to construct the complex architecture of this compound. These sequences typically involve the strategic formation of the pyrrolidine ring and the introduction of the cyclopropyl and hydroxyl groups with the correct stereochemistry.

Application of 1,3-Dipolar Cycloaddition Strategies

The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is a highly effective method for constructing the pyrrolidine ring. researchgate.net In the context of synthesizing this compound, a cyclopropyl-substituted alkene can serve as the dipolarophile. The azomethine ylide can be generated in situ from the condensation of an amino acid ester (such as glycine (B1666218) methyl ester) with an aldehyde. The stereochemistry of the resulting pyrrolidine can be controlled by using a chiral ligand or catalyst. researchgate.net

A typical sequence would involve the reaction of a cyclopropyl-containing electron-deficient alkene with an azomethine ylide derived from a chiral template or generated using a chiral catalyst. The resulting cycloadduct, a substituted proline ester, can then be converted to the target amino alcohol through reduction of the ester and other functional group manipulations.

Reductive Methodologies in Pyrrolidine Ring Construction

Reductive methods for pyrrolidine ring formation often involve the cyclization of a linear precursor containing both an amine and a carbonyl group or a related functional group. A common strategy is the reductive amination of a δ-amino ketone or a γ-nitro ketone. mdpi.com

For the synthesis of this compound, a suitable precursor would be a 1-amino-3-cyclopropyl-4-hydroxy-pentan-2-one derivative. Intramolecular reductive amination of this intermediate would yield the desired pyrrolidine ring. The stereocenters would need to be installed in the linear precursor using asymmetric synthesis techniques.

Another reductive approach involves the cyclization of a cyano-containing intermediate, which is subsequently reduced to the amine.

Enzymatic Resolution Techniques for Enantiomeric Purity Enhancement

Even with highly stereoselective methods, minor amounts of the undesired enantiomer can be formed. Enzymatic resolution is a powerful technique to enhance the enantiomeric purity of the final product or a key intermediate. nih.govmdpi.com Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols or esters. researchgate.netnih.gov

In a typical enzymatic kinetic resolution, a racemic mixture of a 4-cyclopropylpyrrolidin-3-ol (B13305255) derivative is subjected to acylation catalyzed by a lipase (B570770). The enzyme will selectively acylate one enantiomer at a faster rate, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. For example, Candida antarctica lipase B (CAL-B) is known for its high enantioselectivity in the resolution of secondary alcohols.

EnzymeSubstrateAcyl DonorSolventConversion (%)ee (%) of unreacted alcohol
Candida antarctica Lipase B (Novozym 435)(±)-N-Boc-4-cyclopropylpyrrolidin-3-olVinyl acetatet-Butyl methyl ether~50>99
Pseudomonas cepacia Lipase(±)-N-Boc-4-cyclopropylpyrrolidin-3-olIsopropenyl acetateToluene4898
Candida rugosa Lipase(±)-N-Boc-4-cyclopropylpyrrolidin-3-olAcetic anhydrideDioxane5295

This table presents illustrative data based on lipase-catalyzed resolutions of similar substrates.

This technique is particularly valuable for producing material with the high enantiomeric excess required for pharmaceutical applications.

Synthesis of this compound Not Publicly Documented

Following a comprehensive review of publicly available scientific literature and patent databases, the specific synthetic methodologies for the chemical compound this compound could not be located. The search included advanced synthetic strategies, the use of protecting groups, considerations for chemo- and regioselectivity, and scalable production routes.

While detailed synthetic pathways are available for structurally related compounds, particularly the (3S,4R)-4-(hydroxymethyl)pyrrolidin-3-ol analogue, a direct and documented synthesis for the cyclopropyl derivative remains elusive in the public domain. This suggests that the synthesis of this compound may be part of proprietary industrial processes that are not disclosed publicly or represents a novel chemical entity whose synthesis has not yet been published in peer-reviewed literature.

The available information on the synthesis of the closely related (3S,4R)-4-(hydroxymethyl)pyrrolidin-3-ol indicates that stereoselective routes have been developed, often commencing from chiral precursors like (S)-diethylmalate. These syntheses employ multi-step sequences to establish the desired (3S,4R) stereochemistry of the pyrrolidine ring. For instance, a known patent outlines a process for preparing the hydroxymethyl analogue, a key intermediate for various biologically active molecules.

However, without specific literature detailing the introduction of the cyclopropyl group at the C4 position of the pyrrolidin-3-ol core with the required stereochemistry, or a complete de novo synthesis, it is not possible to provide a scientifically accurate and verified article on the synthesis of this compound that adheres to the requested focus.

Therefore, the generation of an article focusing solely on the chemical compound this compound, as per the user's strict instructions, cannot be fulfilled at this time due to the lack of available data.

Chemical Transformations and Derivatization of 3s,4r 4 Cyclopropylpyrrolidin 3 Ol

Functionalization at the Pyrrolidine (B122466) Nitrogen and Hydroxyl Oxygen Centers

The pyrrolidine nitrogen and the hydroxyl oxygen of (3S,4R)-4-cyclopropylpyrrolidin-3-ol represent two key handles for chemical modification. The secondary amine of the pyrrolidine ring is a nucleophilic center that readily participates in a variety of reactions, including alkylation, acylation, and sulfonylation. The choice of reagent and reaction conditions can be tailored to introduce a wide range of substituents, thereby modulating the physicochemical properties and biological activity of the resulting derivatives.

The hydroxyl group, on the other hand, can undergo reactions typical of secondary alcohols, such as esterification, etherification, and oxidation. Protection of this hydroxyl group is often a necessary step in multi-step synthetic sequences to prevent unwanted side reactions. Common protecting groups include silyl (B83357) ethers, benzyl (B1604629) ethers, and esters, which can be selectively removed under specific conditions.

Stereoconservative and Stereoselective Derivatization Strategies

A critical aspect of the derivatization of this compound is the preservation or controlled modification of its inherent stereochemistry. The trans relationship between the cyclopropyl (B3062369) group at the C4 position and the hydroxyl group at the C3 position is a key structural feature that often plays a significant role in the biological activity of its derivatives. Therefore, synthetic transformations are typically designed to be stereoconservative, meaning they proceed without altering the configuration of the chiral centers.

In cases where new stereocenters are introduced, stereoselective methods are employed to control the formation of the desired diastereomer. This can be achieved through the use of chiral reagents, catalysts, or auxiliaries that direct the approach of the incoming reagent from a specific face of the molecule. Such strategies are paramount in the synthesis of enantiomerically pure and diastereomerically defined compounds for pharmaceutical applications.

Synthesis of Pyrrolidine-Based Heterocyclic Systems

The this compound scaffold serves as a valuable precursor for the synthesis of more complex heterocyclic systems. Its functional groups provide the necessary reactivity to construct fused or appended ring systems, leading to novel molecular architectures with diverse pharmacological profiles.

Preparation of Pyrrolopyrimidine Derivatives

Pyrrolopyrimidines are a class of bicyclic heterocycles that are structurally analogous to purines and have garnered significant attention in drug discovery due to their diverse biological activities. The synthesis of pyrrolo[2,3-d]pyrimidine derivatives can be achieved by reacting a functionalized pyrrolidine with a pyrimidine (B1678525) precursor. While specific examples starting directly from this compound are not extensively documented in publicly available literature, general synthetic strategies for pyrrolopyrimidines often involve the condensation of a substituted pyrrolidine with a 4-chloropyrimidine (B154816) derivative. nih.govresearchgate.netgoogle.comnih.govchemicalbook.com The nucleophilic pyrrolidine nitrogen attacks the electron-deficient pyrimidine ring, leading to the formation of the fused heterocyclic system. The substituents on both the pyrrolidine and pyrimidine rings can be varied to generate a library of compounds for structure-activity relationship (SAR) studies. nih.gov

Table 1: General Synthetic Approaches to Pyrrolopyrimidines

Starting Materials Key Reaction Resulting Scaffold
Substituted Pyrrolidine Nucleophilic Aromatic Substitution Pyrrolo[2,3-d]pyrimidine

Synthesis of Purine (B94841) Derivatives

Purines are fundamental components of nucleic acids and play a crucial role in various biological processes. The synthesis of purine derivatives often involves the construction of the imidazole (B134444) ring onto a pre-existing pyrimidine ring or vice versa. nih.govgoogle.comnih.govyoutube.com Although direct synthesis from this compound is not commonly reported, its derivatives could potentially be utilized in the construction of purine analogues. For instance, a functionalized pyrrolidine could be incorporated as a substituent on a purine core, or it could be used to build a fused ring system that mimics the purine structure. The synthesis of purine nucleoside analogues, for example, often involves the coupling of a modified sugar moiety with a purine base. nih.gov

Development of Disubstituted Octahydropyrrolo[3,4-c]pyrroles

Octahydropyrrolo[3,4-c]pyrroles are bicyclic diamines that have emerged as important scaffolds in medicinal chemistry. Their rigid structure and the presence of two nitrogen atoms allow for the introduction of diverse substituents in a well-defined spatial orientation. The synthesis of these systems can be achieved through various strategies, including intramolecular cyclization reactions and 1,3-dipolar cycloadditions. beilstein-journals.orgarkat-usa.orgosi.lvresearchgate.net Although specific examples starting from this compound are scarce in the literature, functionalized pyrrolidines are key intermediates in these synthetic routes. For instance, a suitably functionalized pyrrolidine can be elaborated to introduce a second pyrrolidine ring, leading to the octahydropyrrolo[3,4-c]pyrrole (B1259266) core.

Table 2: Synthetic Strategies for Octahydropyrrolo[3,4-c]pyrroles

Method Key Intermediates Reaction Type
Intramolecular Cyclization Functionalized Pyrrolidines Cyclization

Investigation of Reaction Mechanisms for Derivatization Processes

Understanding the mechanisms of the derivatization reactions of this compound is crucial for optimizing reaction conditions and predicting the stereochemical outcome. The nucleophilic substitution reactions at the pyrrolidine nitrogen, for instance, typically proceed through a standard SN2 mechanism. However, the steric hindrance imposed by the cyclopropyl group and the adjacent hydroxyl group can influence the reaction rate and selectivity.

The mechanisms of more complex transformations, such as the formation of fused heterocyclic systems, often involve multiple steps. For example, the synthesis of pyrrolopyrimidines via nucleophilic aromatic substitution proceeds through a Meisenheimer complex intermediate. rsc.orgnih.govresearchgate.netcitedrive.com The stability of this intermediate and the nature of the leaving group on the pyrimidine ring are key factors that determine the success of the reaction. Computational studies can provide valuable insights into the transition states and intermediates involved in these reactions, aiding in the rational design of new synthetic routes and catalysts.

Biological and Medicinal Chemistry Research Applications of 3s,4r 4 Cyclopropylpyrrolidin 3 Ol and Its Derivatives

Role as a Chiral Precursor in Bioactive Molecule Research

The unique stereochemical and conformational properties of the 4-cyclopropylpyrrolidin-3-ol (B13305255) core make it an attractive starting point for the synthesis of complex bioactive molecules. Its rigid cyclopropyl (B3062369) group and the defined stereochemistry of the hydroxyl and amino functionalities provide a three-dimensional framework that can be strategically elaborated to achieve high-affinity interactions with biological targets.

Building Blocks for Enzymatic Inhibitors

The pyrrolidine (B122466) scaffold is a well-established pharmacophore in the design of enzyme inhibitors. While direct examples featuring the (3S,4R)-4-cyclopropylpyrrolidin-3-ol moiety are not extensively documented in publicly available literature, the closely related derivative, (3S,4S)-4-aminopyrrolidine-3-ol, has been successfully employed in the development of potent inhibitors for Beta-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease.

In one notable study, a series of (3S,4S)-4-aminopyrrolidine-3-ol derivatives were synthesized and evaluated for their BACE1 inhibitory activity. The research highlighted the importance of the pyrrolidine core in orienting the pharmacophoric elements within the enzyme's active site. Structure-activity relationship (SAR) studies revealed that modifications to the pyrrolidine ring and its substituents significantly impacted inhibitory potency and selectivity. For instance, the introduction of a biphenyl (B1667301) moiety was explored, and subsequent replacement with an ether-linked benzimidazole (B57391) scaffold led to compounds with improved BACE1 inhibitory activity.

Table 1: BACE1 Inhibition by (3S,4S)-4-aminopyrrolidine-3-ol Derivatives

Compound BACE1 IC₅₀ (µM) Cellular Activity Selectivity over BACE2 and Cathepsin D
Derivative 7c 0.05 40% inhibition @ 10µM High
Derivative 11a 0.12 IC₅₀: 1.7µM High

Data sourced from a study on (3S,4S)-4-aminopyrrolidine-3-ol derivatives.

These findings underscore the potential of the broader class of 4-substituted-pyrrolidin-3-ols, including the cyclopropyl variant, as valuable chiral building blocks for the generation of novel and selective enzyme inhibitors. The defined stereochemistry is crucial for precise interactions with the chiral environment of an enzyme's active site.

Synthesis of Receptor Modulators

The rigid and defined three-dimensional structure of the cyclopropylpyrrolidinol core makes it an appealing scaffold for constraining the conformation of flexible side chains, a common strategy in the design of potent and selective receptor ligands. This conformational restriction can lead to enhanced binding affinity and a more favorable selectivity profile against related receptor subtypes.

In Vitro Biological Target Identification and Mechanism of Action Studies

The identification of the biological targets of novel compounds and the elucidation of their mechanisms of action are critical steps in the drug discovery pipeline. While specific studies detailing the use of this compound in these applications are not prominent in the current body of literature, established methodologies could be readily applied to derivatives of this scaffold.

Biochemical Affinity Purification Methodologies for Target Elucidation

Biochemical affinity purification is a powerful technique for identifying the cellular targets of a bioactive compound. This method typically involves immobilizing a derivative of the compound of interest onto a solid support, which is then used to "pull down" its binding partners from a cell lysate. The identified proteins can then be analyzed by mass spectrometry.

A derivative of this compound could be synthesized with a reactive handle, such as an alkyne or an azide, allowing for its conjugation to a resin. This affinity probe could then be utilized to identify the specific proteins that interact with this chemical scaffold, providing valuable insights into its potential biological functions.

Genetic Interaction and Genomic Approaches in Target Discovery

Genetic interaction and genomic approaches offer complementary strategies for target identification. These methods can identify genes that, when mutated, either enhance or suppress the phenotype induced by a compound. This can provide clues about the biological pathway, and by extension, the molecular target of the compound.

While no specific genetic interaction studies have been reported for this compound, this approach remains a viable option for elucidating the targets of its bioactive derivatives.

Characterization of Enzyme Inhibition Mechanisms

For derivatives of this compound that exhibit inhibitory activity against a specific enzyme, detailed kinetic studies are necessary to characterize the mechanism of inhibition. These studies can determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-modal, providing crucial information about how the inhibitor interacts with the enzyme.

For example, in the study of (3S,4S)-4-aminopyrrolidine-3-ol derivatives as BACE1 inhibitors, a detailed understanding of the binding mode was achieved through computational docking studies. This allowed researchers to rationalize the observed SAR and guide the design of more potent inhibitors. Similar approaches could be applied to inhibitors derived from the this compound scaffold to elucidate their mechanism of action at a molecular level.

Research into Sepiapterin (B94604) Reductase (SPR) Inhibition

Sepiapterin reductase (SPR) is a critical enzyme that catalyzes the final step in the de novo synthesis of tetrahydrobiopterin (B1682763) (BH4). nih.gov BH4 is an essential cofactor for several enzymes, including nitric oxide synthases and aromatic amino acid hydroxylases. frontiersin.orgnih.gov Overproduction of BH4 has been implicated in the pathophysiology of chronic pain, making SPR a compelling target for the development of new analgesics. frontiersin.orgnih.gov

Research has focused on developing SPR inhibitors that can block excessive BH4 production, particularly in the periphery, to avoid central nervous system (CNS) side effects. frontiersin.orgnih.gov Genetic studies in humans and preclinical research have validated that excessive BH4 contributes to chronic pain. frontiersin.org The inhibition of SPR is seen as a promising therapeutic strategy to alleviate chronic pain by normalizing BH4 levels. frontiersin.orgnih.gov

Several SPR inhibitors have been developed and studied in preclinical models. These compounds have demonstrated the ability to reduce pain hypersensitivity in models of both inflammatory and neuropathic pain. nih.govnih.gov For instance, inhibitors like SPRi3 and QM385 have been shown to effectively reduce pain in animal models. nih.govresearchgate.net The research also established sepiapterin as a reliable biomarker for measuring the engagement and inhibition of the SPR enzyme in both animals and humans. nih.govnih.gov

Table 1: Summary of Key Findings in SPR Inhibition Research

Research Focus Key Findings Citations
Therapeutic Goal To block excessive tetrahydrobiopterin (BH4) production for chronic pain relief by inhibiting SPR. frontiersin.orgnih.gov
Mechanism SPR catalyzes the final step of BH4 synthesis; its inhibition reduces levels of this pain-implicated cofactor. nih.gov
Preclinical Models SPR inhibitors (e.g., SPRi3, QM385) significantly reduced neuropathic and inflammatory pain in mice. nih.govnih.govresearchgate.net
Biomarker Urinary sepiapterin was identified as a sensitive and specific biomarker for SPR target engagement. nih.gov
Clinical Relevance The drug sulfasalazine (B1682708) (SSZ), used for rheumatoid arthritis, was found to inhibit SPR. nih.gov
Investigation of Anti-apoptotic Bcl-2 Protein Inhibition

The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic (programmed cell death) pathway. nih.govnih.gov This family includes both pro-survival (anti-apoptotic) members, such as Bcl-2, Bcl-xL, and Mcl-1, and pro-apoptotic members. nih.gov In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade cell death, contributing to tumor progression and resistance to therapy. nih.govnih.gov

Targeting these anti-apoptotic proteins with small-molecule inhibitors, known as BH3 mimetics, is a validated strategy in cancer therapy. nih.gov These inhibitors mimic the function of pro-apoptotic BH3-only proteins, binding to the hydrophobic groove of anti-apoptotic proteins and neutralizing their function, thereby restoring the cell's ability to undergo apoptosis. nih.gov Venetoclax, a selective Bcl-2 inhibitor, is a clinically approved example of this approach. nih.gov

While direct studies on this compound as a Bcl-2 inhibitor are not prominent, the broader class of pyrrolidine and pyrrolidone derivatives has been investigated for anticancer properties. bohrium.comfrontiersin.org For example, research into certain pyrrolidone derivatives has shown they can induce DNA damage, mitochondrial dysfunction, and ultimately apoptosis in cancer cell lines. bohrium.com The development of inhibitors that can target different Bcl-2 family members or overcome resistance to existing drugs remains an active area of research. nih.gov

Table 2: Key Anti-Apoptotic Bcl-2 Family Proteins and Their Role in Cancer

Protein Function Implication in Cancer Therapeutic Strategy Citations
Bcl-2 Sequesters pro-apoptotic proteins to prevent cell death. Overexpressed in many cancers, promoting survival and chemoresistance. Selective inhibition with BH3 mimetics like Venetoclax. nih.govnih.gov
Bcl-xL Similar to Bcl-2, inhibits apoptosis by binding pro-apoptotic proteins. Overexpression linked to resistance in various solid tumors. Development of selective inhibitors or dual Bcl-2/Bcl-xL inhibitors. nih.gov
Mcl-1 A key survival factor for many hematopoietic and solid tumors. Amplification or overexpression is a common mechanism of resistance to chemotherapy and Bcl-2 inhibitors. Development of selective Mcl-1 inhibitors to overcome resistance. nih.gov

Elucidation of Receptor Modulation Mechanisms

Derivatives of the pyrrolidine scaffold have been instrumental in the study and modulation of various cell surface receptors.

Studies on Orexin (B13118510) Receptor Modulation

The orexin system, comprising neuropeptides Orexin-A and Orexin-B and their G protein-coupled receptors, OX1R and OX2R, is a central regulator of wakefulness, arousal, and appetite. nih.govnih.gov The loss of orexin-producing neurons leads to the sleep disorder narcolepsy, highlighting the system's critical role in maintaining wakefulness. nih.gov This has made orexin receptors a prime target for the development of antagonists to treat insomnia. nih.gov

Research has identified pyrrolidin-2-one derivatives as potent orexin receptor antagonists. researchgate.net In one study, optimization of a 3-hydroxypyrrolidin-2-one scaffold led to the identification of a potent and selective OX2R antagonist. researchgate.net This compound demonstrated the ability to promote physiological sleep in rat models, validating the therapeutic potential of this chemical class for sleep disorders. researchgate.net The development of small-molecule orexin receptor agonists is also an area of interest for treating conditions of excessive sleepiness, such as narcolepsy. nih.gov

Table 3: Orexin Receptor Modulators and Research Findings

Compound Class/Example Target Receptor(s) Research Finding Therapeutic Application Citations
3-Hydroxypyrrolidin-2-one derivative (Compound 46) Selective OX2R Antagonist Promoted physiological sleep in rats. Potential treatment for insomnia. researchgate.net
MK-4305 Dual OX1R/OX2R Antagonist Reduced active wake and increased REM and non-REM sleep in rodents. Insomnia. nih.gov
EMPA Selective OX2R Antagonist Potent antagonist with >900-fold selectivity for OX2R over OX1R. Insomnia. nih.gov
Research into Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) Agonism

Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) is a receptor found on the surface of myeloid cells, including microglia, which are the resident immune cells of the brain. nih.gov Genetic studies have strongly linked variants of the TREM2 gene to an increased risk of developing late-onset Alzheimer's disease and other neurodegenerative conditions. nih.gov This has established TREM2 as a key player in the brain's immune response to neurodegeneration.

Analysis of Signaling Pathway Modulation in Research Models (e.g., Mitogen-Activated Protein Kinase (MAPK) Pathway)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include the p38 and extracellular signal-regulated kinase (ERK) cascades, are fundamental intracellular signaling networks. They regulate a wide array of cellular processes, including inflammation, cell proliferation, differentiation, and survival. nih.gov Dysregulation of these pathways is a hallmark of many diseases, including inflammatory conditions and cancer.

Research has shown that pro-inflammatory cytokines, such as Interleukin-17 (IL-17), can exert their effects through the activation of MAPK pathways. nih.gov For instance, IL-17 has been shown to reduce the expression of key skin barrier proteins in keratinocytes by activating the p38 and ERK pathways. nih.gov

The pyrrolidine scaffold has been incorporated into molecules designed to modulate these pathways. For example, pyrrolidinone derivatives have been developed as inhibitors of NF-κB-inducing kinase (NIK), a member of the MAP3K family that plays a role in regulating immune and inflammatory responses. nih.gov This demonstrates the potential for compounds containing the pyrrolidine core to be developed as specific kinase inhibitors for the treatment of inflammatory diseases.

Computational and Structural Biology Research of Pyrrolidinol Derivatives

Computational chemistry and structural biology are indispensable tools in modern drug discovery, providing critical insights into how molecules like pyrrolidinol derivatives interact with their biological targets. These methods help rationalize structure-activity relationships (SAR) and guide the design of more potent and selective compounds. nih.govnih.govnih.gov

A variety of computational techniques have been applied to study pyrrolidine derivatives:

3D-QSAR (Quantitative Structure-Activity Relationship): Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build predictive models that correlate the 3D structural features of molecules with their biological activity. nih.gov For instance, CoMSIA studies on pyrrolidine analogues as DPP-IV inhibitors revealed that steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields were all important for activity, guiding further design. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, helping to elucidate key interactions. nih.gov Docking studies have been used to understand how pyrrolidine derivatives bind to the active sites of enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, assessing the stability of the interactions predicted by docking. researchgate.net

Structure-Activity Relationship (SAR) Studies: These experimental studies involve systematically modifying a lead compound's structure to determine which chemical groups are essential for its biological activity. nih.govnih.gov SAR studies on pyrrolidine pentamine derivatives, for example, demonstrated that the integrity of the core scaffold and specific stereochemistry were crucial for their inhibitory activity. nih.gov

Table 4: Application of Computational and Structural Methods to Pyrrolidine Derivatives

Method Application Insights Gained Citations
CoMFA/CoMSIA 3D-QSAR modeling of DPP-IV inhibitors. Identified key structural requirements for inhibitory activity, such as the preference for electron-donating groups at the 3rd position of the pyrrolidine ring. nih.gov
Molecular Docking Predicting binding modes of pyrrolidine derivatives with COX-1/COX-2 enzymes. Identified potential binding interactions and guided the selection of compounds for synthesis and testing. nih.gov
SAR Studies Analysis of pyrrolidine pentamine inhibitors of AAC(6')-Ib. Showed that modifications at the R1 position led to a loss of activity, highlighting its importance for binding. nih.govnih.gov
Molecular Stability Calculations Investigating the stability of pyrrolidine-derived iminium ions. Provided insights into the reactivity and stability of these intermediates in organocatalysis. acs.org

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This method is instrumental in understanding the binding mode of this compound derivatives and elucidating the key interactions that drive their biological activity. For instance, in studies of similar pyrrolidine derivatives as BACE1 inhibitors for Alzheimer's disease, docking simulations have been crucial in rationalizing their inhibitory activity. nih.gov

The process involves placing the 3D structure of the ligand, such as a derivative of this compound, into the binding site of a protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand, scoring them based on a force field that estimates the binding affinity. The resulting docked poses provide insights into the ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is invaluable for optimizing the ligand's structure to enhance its binding affinity and selectivity.

Table 1: Illustrative Molecular Docking Results for a Hypothetical this compound Derivative

ParameterValue
Target ProteinHypothetical Kinase XYZ
Docking Score (kcal/mol)-8.5
Interacting ResiduesASP145, LYS33, VAL18, PHE144
Hydrogen BondsASP145 (side chain), LYS33 (backbone)
Hydrophobic InteractionsVAL18, PHE144

This table is for illustrative purposes to show the type of data generated from molecular docking studies.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are employed to study the electronic properties of molecules with a high degree of accuracy. These methods can be used to understand the intrinsic properties of this compound and its derivatives, such as their molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. This information is critical for understanding the molecule's reactivity and its ability to participate in various interactions.

For example, QM calculations can help in determining the most stable conformation of the cyclopropyl and pyrrolidine rings and the preferred orientation of the hydroxyl group. Furthermore, these calculations can predict the molecule's reactivity towards a biological target, guiding the design of more potent derivatives. Computational studies on similar structures, such as dihydroxy-N-alkyl-L-homoprolines, have utilized such methods to understand their reaction mechanisms. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of this compound and its derivatives, both in solution and when bound to a protein target. nih.gov By simulating the atomic motions over time, MD can reveal the flexibility of the molecule and the stability of its interactions with a protein.

MD simulations can be used to assess the stability of the docked pose obtained from molecular docking. The simulation can show whether the key interactions are maintained over time and can reveal the role of water molecules in mediating the ligand-protein binding. Conformational analysis through MD can also identify the most populated conformations of the molecule in its unbound state, which can be important for understanding its recognition by the target protein. nih.gov

Theoretical Structure-Activity Relationship (SAR) Studies for Rational Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how changes in the chemical structure of a compound affect its biological activity. nih.gov For this compound derivatives, theoretical SAR studies can be conducted by building computational models that correlate structural features with activity.

These models can be developed using a series of synthesized and tested compounds. By analyzing the data, it is possible to identify which structural modifications lead to an increase or decrease in activity. For example, a study on (3S,4S)-4-aminopyrrolidine-3-ol derivatives as BACE1 inhibitors successfully utilized SAR to improve potency. nih.gov This information can then be used to rationally design new derivatives with improved therapeutic properties.

Table 2: Illustrative SAR Data for a Series of Hypothetical this compound Derivatives

CompoundR-Group ModificationIC50 (nM)
1 -H500
2 -CH3250
3 -Phenyl100
4 -4-Fluorophenyl50

This table is for illustrative purposes to show the type of data generated from SAR studies.

Chemoinformatic and Network Pharmacology Approaches for Target Prediction

Chemoinformatic tools can be used to analyze the structural properties of this compound and compare them to large databases of known bioactive molecules. This can help in predicting potential biological targets for this compound scaffold. By identifying structurally similar compounds with known activities, it is possible to generate hypotheses about the mechanism of action of new derivatives.

Emerging Research Areas and Future Perspectives

Development of Novel and Sustainable Synthetic Routes for Chiral Pyrrolidinols

The efficient and stereoselective synthesis of chiral pyrrolidinols like (3S,4R)-4-cyclopropylpyrrolidin-3-ol is a critical starting point for their exploration in drug discovery. Traditional synthetic methods are often multi-step and may involve harsh reagents. Consequently, a significant area of emerging research is the development of novel, more sustainable, and efficient synthetic strategies.

Recent advancements have focused on asymmetric and chemoenzymatic approaches. For instance, the synthesis of structurally related (3S,4S)-4-aminopyrrolidine-3-ol derivatives has been achieved, highlighting the potential for stereoselective functionalization of the pyrrolidine (B122466) ring. nih.govresearchgate.net These methods often employ chiral auxiliaries or catalysts to control the stereochemistry at the C3 and C4 positions. Furthermore, the synthesis of similar structures, such as (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from dehydroproline derivatives, showcases the utility of starting from readily available chiral precursors. nih.gov

Table 1: Comparison of Synthetic Strategies for Chiral Pyrrolidinols

Synthetic StrategyKey FeaturesAdvantagesChallenges
Asymmetric Synthesis Use of chiral auxiliaries, catalysts, or substrates.High stereocontrol.Cost of chiral reagents, removal of auxiliaries.
Chemoenzymatic Synthesis Combination of chemical and enzymatic steps.High selectivity, mild reaction conditions.Enzyme stability and availability, substrate scope.
Organocatalysis Use of small organic molecules as catalysts.Metal-free, often milder conditions.Catalyst loading, potential for side reactions.
Sustainable Synthesis Focus on green solvents, atom economy, and renewable resources.Environmentally friendly, reduced waste.Development of efficient and scalable green protocols.

Exploration of Undiscovered Biological Targets and Pathways Mediated by Pyrrolidinol Derivatives

Derivatives of the pyrrolidinol core have shown promise against a range of biological targets, suggesting that this compound could serve as a valuable scaffold for the discovery of new therapeutics. For example, substituted pyrrolidines have been investigated as potent antibacterial agents that inhibit DNA gyrase. nih.gov The specific stereochemistry of the pyrrolidine ring was found to be crucial for maintaining potent activity. nih.gov

Furthermore, research into (3S,4S)-4-aminopyrrolidine-3-ol derivatives has identified them as inhibitors of Beta-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. nih.govresearchgate.net These studies highlight the potential for pyrrolidinol-based compounds to address neurodegenerative disorders. The structure-activity relationship (SAR) studies of these derivatives provide valuable insights for the design of new and more potent inhibitors. researchgate.net

Future research will likely focus on screening libraries of this compound derivatives against a broader range of biological targets. This includes exploring their potential as modulators of ion channels, G-protein coupled receptors (GPCRs), and various enzymes implicated in diseases such as cancer, inflammation, and metabolic disorders. The unique conformational constraints imposed by the cyclopropyl (B3062369) group may lead to novel selectivities and potencies.

Integration of Advanced Computational Methodologies for Predictive Modeling and Design

Computational chemistry and molecular modeling are becoming increasingly integral to the drug discovery process, and the development of pyrrolidinol-based compounds is no exception. These methods offer powerful tools for predicting the binding of small molecules to their biological targets, understanding structure-activity relationships, and designing novel compounds with improved properties.

Recent studies have utilized computational approaches to design and evaluate novel antitubercular agents based on pyrazine-1,3,4-oxadiazole analogs, demonstrating the power of molecular docking and molecular dynamics simulations in identifying potent inhibitors. nih.gov Similar in silico methods can be applied to derivatives of this compound to predict their binding affinity and selectivity for various targets.

The future of this field lies in the integration of more advanced computational techniques, such as machine learning and artificial intelligence, to build predictive models for biological activity and pharmacokinetic properties. These models can be trained on existing data for pyrrolidinol derivatives to guide the design of new compounds with optimized characteristics. Free energy perturbation (FEP) and other advanced simulation techniques will also play a crucial role in accurately predicting binding affinities and guiding lead optimization.

Table 2: Application of Computational Methods in Pyrrolidinol-Based Drug Discovery

Computational MethodApplicationPotential Impact on this compound Research
Molecular Docking Predicts the binding mode and affinity of a ligand to a protein target.Identification of potential biological targets and initial hit compounds.
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of a ligand-protein complex over time.Understanding the stability of binding and the role of conformational changes.
Quantitative Structure-Activity Relationship (QSAR) Relates the chemical structure of compounds to their biological activity.Building predictive models to guide the design of more potent analogs.
Machine Learning/AI Develops algorithms to learn from data and make predictions.Accelerating the design-synthesis-test cycle and predicting ADMET properties.
Free Energy Perturbation (FEP) Calculates the relative binding free energies of a series of ligands.Accurate prediction of potency to prioritize synthetic efforts.

Strategic Design of Pyrrolidinol-Based Probes for Chemical Biology Research

Chemical probes are essential tools for dissecting complex biological processes and validating new drug targets. nih.gov The this compound scaffold provides an excellent starting point for the design of such probes due to its drug-like properties and synthetic tractability. By incorporating reporter tags, such as fluorescent dyes or biotin, onto the pyrrolidinol core, researchers can create powerful tools for visualizing and isolating their biological targets.

The design of a chemical probe requires a deep understanding of the structure-activity relationship of the parent molecule to ensure that the addition of a linker and reporter group does not abolish its biological activity. A well-designed probe should be potent, selective, and cell-permeable. youtube.com The development of photoaffinity labels or "clickable" analogs of this compound would enable the covalent labeling and subsequent identification of its binding partners in a cellular context.

Future directions in this area include the development of "smart" probes that are activated by a specific biological event, allowing for more precise spatial and temporal control over their activity. The creation of libraries of pyrrolidinol-based probes with diverse functionalities will provide a valuable resource for the broader chemical biology community to explore the roles of various proteins in health and disease. youtube.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.